molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Cat. No. B1319603
CAS RN: 231938-20-8
M. Wt: 237.72 g/mol
InChI Key: ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SPH) is an organic compound that has been studied for its potential applications in scientific research, including its biochemical and physiological effects. It is a cyclic compound containing an indene moiety and a piperidine ring, and is a salt of hydrochloric acid. SPH has been used in a variety of laboratory experiments to study its mechanism of action and its potential applications.

Scientific Research Applications

1. Agonist for Somatostatin Receptor Subtype 2 (sst2) Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride derivatives have been identified as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . This could have potential applications in treating diseases related to this receptor.

Building Block in Organic Synthesis

The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is structurally similar to the spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride, is recognized as an important building block in organic synthesis . It has notable applications in various fields of chemistry .

Synthesis of Diverse Spiro-Indeno Quinoxalines

Spiro-indeno[1,2-b]quinoxalines have been synthesized using indeno [1,2-b]quinoxalinone as a key construction block . These compounds exhibit interesting biological activities and have promise for the generation of new drug candidates .

Construction of Polysubstituted Spirocyclic Frameworks

This compound can be used in the synthesis of drug-like molecules or other functional materials . The photochemical protocol developed demonstrates a broad scope on the preparation of spirocyclic skeletons .

Synthesis of Multi-Spiral Compounds

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can be used in the synthesis of multi-spiral compounds containing dispiro[2.0.2 4.2 3] and dispiro[2.0.3 4.2 3] frameworks . These complex molecular spiro architectures might be useful in the synthesis of drug-like molecules .

Pharmaceutical Applications

The unique conformational features, structural complexity, and rigidity of spiro compounds make them promising skeletal systems in drug discovery . The pharmaceutical applications of diverse spiro-indeno[1,2-b]quinoxalines have been highlighted in recent research .

Mechanism of Action

    Target of Action

    The primary target of this compound is the Human Somatostatin Receptor Subtype 2 (sst2) . This receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of numerous secondary hormones.

    Mode of Action

    As a potent and selective non-peptide agonist for the sst2 receptor , this compound likely interacts with its target by binding to the receptor, thereby triggering a response and leading to changes in the cell.

    Biochemical Pathways

    The activation of the sst2 receptor can affect various biochemical pathways. For instance, it can inhibit the release of many hormones, including growth hormone, thyroid-stimulating hormone, and insulin .

    Result of Action

    The activation of the sst2 receptor by this compound can result in a decrease in the release of various hormones, which can have numerous effects at the molecular and cellular levels .

properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595485
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

CAS RN

231938-20-8
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (20 g, 66.4 mmol) and MeOH/HCl (2.5 mol/L, 100 mL) were stirred overnight. After evaporation the residue was washed by petroleum ether to provide spiro[indene-1,4′-piperidin]-3(2H)-one hydrochloride (15.4 g, 97.6%).
Quantity
100 mL
Type
reactant
Reaction Step One

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